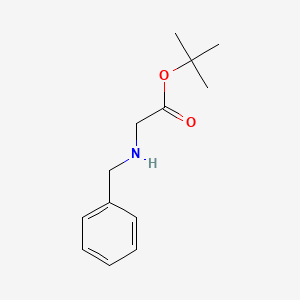

tert-Butyl benzylglycinate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 2-(benzylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)10-14-9-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURAHTSUPDIUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of tert-Butyl Benzylglycinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of tert-butyl benzylglycinate, an important intermediate in organic synthesis, particularly in the preparation of peptidomimetics and other pharmaceutically relevant molecules.

Synthesis of this compound

The primary route for the synthesis of this compound involves the N-alkylation of tert-butyl glycinate (B8599266) with a benzylating agent. A common and effective method utilizes benzyl (B1604629) bromide as the benzyl source.

Experimental Protocol: N-benzylation of tert-Butyl Glycinate

This protocol is adapted from established procedures for the N-alkylation of amino acid esters.

Reaction Scheme:

Materials:

-

tert-Butyl glycinate hydrochloride

-

Benzyl bromide

-

Triethylamine (B128534) (or another suitable non-nucleophilic base)

-

Anhydrous solvent (e.g., ethanol, acetonitrile)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

To a flask containing a suspension of tert-butyl glycinate hydrochloride in the chosen anhydrous solvent, add triethylamine (approximately 2.2 equivalents). Stir the mixture at room temperature to neutralize the hydrochloride and liberate the free base.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add benzyl bromide (approximately 1.0-1.2 equivalents) dropwise to the cooled solution, ensuring the temperature remains low to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and filter off the triethylamine hydrobromide salt that has precipitated.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure this compound as a liquid.[1]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Characterization Data

Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound. The following tables summarize the key characterization data.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 7662-76-2 | [1][2] |

| Molecular Formula | C₁₃H₁₉NO₂ | [2] |

| Molecular Weight | 221.30 g/mol | [2] |

| Boiling Point | 125-126 °C at 0.5 mmHg | [1] |

| Appearance | Liquid | |

| Purity | ≥95% - ≥97% | [1][2] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35-7.25 | m | 5H | Ar-H (Phenyl) |

| ~3.75 | s | 2H | -CH ₂-Ph |

| ~3.30 | s | 2H | -NH -CH ₂-COO |

| ~2.50 (broad) | s | 1H | NH |

| ~1.45 | s | 9H | -C(CH ₃)₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C =O (Ester) |

| ~139 | Quaternary Ar-C |

| ~128.5 | Ar-C H |

| ~128.2 | Ar-C H |

| ~127.1 | Ar-C H |

| ~81.0 | -C (CH₃)₃ |

| ~53.5 | -C H₂-Ph |

| ~51.0 | -NH-C H₂-COO |

| ~28.0 | -C(C H₃)₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3340 (broad) | N-H Stretch |

| ~3030, 2980-2850 | C-H Stretch (Aromatic, Aliphatic) |

| ~1730 | C=O Stretch (Ester) |

| ~1600, 1495, 1455 | C=C Stretch (Aromatic) |

| ~1150 | C-O Stretch (Ester) |

Mass Spectrometry (MS)

| m/z | Assignment |

| 221.14 | [M]⁺ (Molecular Ion) |

| 165.08 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |

Logical Relationships in Characterization

The following diagram illustrates the logical flow of characterizing the synthesized compound.

Caption: Logical workflow for the characterization of this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the provided protocols to their specific laboratory conditions and safety procedures.

References

In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl benzylglycinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of tert-Butyl benzylglycinate, a key intermediate in organic synthesis, particularly in the fields of peptide chemistry and drug discovery. This document collates available experimental and computational data on its structural, physical, and chemical characteristics. Detailed methodologies for its synthesis and analysis are also presented to support its application in research and development.

Introduction

This compound, also known as N-Benzylglycine tert-butyl ester, is a derivative of the amino acid glycine (B1666218). The presence of the tert-butyl ester and the N-benzyl group makes it a valuable building block in the synthesis of more complex molecules, including peptides and pharmaceutical agents. A thorough understanding of its physicochemical properties is crucial for its effective handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.

Molecular and Structural Data

The fundamental molecular and structural properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 221.30 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 7662-76-2 | --INVALID-LINK-- |

| Canonical SMILES | CC(C)(C)OC(=O)CNCc1ccccc1 | --INVALID-LINK-- |

| IUPAC Name | tert-butyl 2-(benzylamino)acetate | --INVALID-LINK-- |

Physicochemical Properties

This section details the key physicochemical properties of this compound, presented in a structured format for clarity.

Physical Properties

| Property | Value | Experimental Conditions | Source |

| Physical Form | Typically a clear, colorless to light yellow liquid or solid, depending on purity. | Ambient Temperature | --INVALID-LINK-- |

| Boiling Point | 125-126 °C | at 0.5 mmHg | --INVALID-LINK-- |

| Melting Point | Not explicitly found for the free base. The hydrochloride salt of the parent glycine tert-butyl ester has a melting point of 141-143 °C. | Not Applicable | --INVALID-LINK-- |

Chemical Properties

| Property | Value (Computational) | Method | Source |

| LogP | 2.1179 | Computational Prediction | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | Computational Prediction | --INVALID-LINK-- |

| pKa | The pKa of the protonated amine is estimated to be in the range of typical secondary amines. For the related N-benzylglycine, a predicted pKa is 2.29±0.10. | Computational Prediction | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 3 | Computational Prediction | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | Computational Prediction | --INVALID-LINK-- |

| Rotatable Bonds | 4 | Computational Prediction | --INVALID-LINK-- |

Solubility

Qualitative solubility information for this compound and related compounds is summarized below.

| Solvent | Solubility | Notes | Source |

| Water | Limited solubility is expected due to the hydrophobic tert-butyl and benzyl (B1604629) groups. | The parent compound, glycine tert-butyl ester, also has limited water solubility. | --INVALID-LINK-- |

| Ethanol | Soluble | Glycine tert-butyl ester is soluble in ethanol. | --INVALID-LINK-- |

| Methanol | Soluble in a MeOH/DMSO mixture was noted for a derived silver dithiocarbamate. | The hydrochloride salt of glycine tert-butyl ester is soluble in methanol. | --INVALID-LINK--, --INVALID-LINK-- |

| Dichloromethane (DCM) | Soluble | Glycine tert-butyl ester is soluble in dichloromethane. | --INVALID-LINK-- |

| Dimethyl Sulfoxide (DMSO) | Soluble in a MeOH/DMSO mixture was noted for a derived silver dithiocarbamate. | Amino-PEG8-t-butyl ester is soluble in DMSO. | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the N-benzylation of glycine tert-butyl ester. A general procedure is outlined below, based on standard organic chemistry practices.

Reaction:

Materials:

-

Glycine tert-butyl ester

-

Benzyl bromide

-

A non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for elution

Procedure:

-

Dissolve glycine tert-butyl ester in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the non-nucleophilic base to the solution.

-

Cool the reaction mixture in an ice bath.

-

Add benzyl bromide dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Visualization of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Analytical Methods

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 300-500 MHz NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Expected Chemical Shifts (in CDCl₃):

-

~1.4-1.5 ppm (singlet, 9H): Protons of the tert-butyl group.

-

~3.3-3.4 ppm (singlet, 2H): Methylene protons adjacent to the carbonyl group.

-

~3.8 ppm (singlet, 2H): Methylene protons of the benzyl group.

-

~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

A broad singlet corresponding to the N-H proton may be observed, and its chemical shift can vary depending on concentration and solvent.

-

¹³C NMR Spectroscopy:

-

Instrument: 75-125 MHz NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled experiment.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Expected Chemical Shifts (in CDCl₃):

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

~50-55 ppm: Methylene carbon adjacent to the nitrogen.

-

~50-55 ppm: Methylene carbon of the benzyl group.

-

~81 ppm: Quaternary carbon of the tert-butyl group.

-

~127-129 ppm: Aromatic carbons of the benzyl group.

-

~139 ppm: Quaternary aromatic carbon of the benzyl group.

-

~171 ppm: Carbonyl carbon of the ester.

-

Visualization of NMR Analysis Workflow:

tert-Butyl benzylglycinate CAS number and molecular weight

CAS Number: 7662-76-2 Molecular Formula: C₁₃H₁₉NO₂ Molecular Weight: 221.30 g/mol

Abstract

This technical guide provides a comprehensive overview of tert-Butyl benzylglycinate, a key intermediate in synthetic organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications. A particular focus is placed on its role as a versatile building block in peptide and peptidomimetic synthesis, leveraging its dual-functionality as a protected amino acid derivative. This guide includes detailed experimental protocols, tabulated data for clarity, and logical diagrams to illustrate synthetic workflows.

Introduction

This compound, also known as N-benzylglycine tert-butyl ester or tert-butyl 2-(benzylamino)acetate, is a glycine (B1666218) derivative where the carboxylic acid is protected as a tert-butyl ester and the amine is substituted with a benzyl (B1604629) group. This unique structure makes it a valuable intermediate in multi-step organic synthesis. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.[1] Simultaneously, the benzyl group on the secondary amine provides protection and can be removed via catalytic hydrogenation. This orthogonal or quasi-orthogonal protection scheme is highly advantageous in complex molecular syntheses, particularly in solid-phase peptide synthesis (SPPS).[2]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 7662-76-2 | [3] |

| Molecular Formula | C₁₃H₁₉NO₂ | [3] |

| Molecular Weight | 221.30 g/mol | [3] |

| Appearance | Colorless to pale yellow oil/liquid | [1] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, DCM) | [1] |

| Water Solubility | Limited | [1] |

| SMILES | CC(C)(C)OC(=O)CNCC1=CC=CC=C1 | |

| InChI Key | UURAHTSUPDIUNL-UHFFFAOYSA-N |

Spectroscopic data provides the structural fingerprint of the molecule.

| Spectroscopy | Data Interpretation |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4-1.5 ppm), methylene (B1212753) protons of the glycine backbone and benzyl group, and the aromatic protons of the benzyl ring are expected. The exact chemical shifts can vary based on the solvent and instrument. |

| ¹³C NMR | Expected signals include those for the quaternary and methyl carbons of the tert-butyl group, the methylene carbons, the aromatic carbons of the benzyl ring, and the carbonyl carbon of the ester. |

| IR | Key stretches include the C=O of the ester group (around 1730-1750 cm⁻¹), C-O stretches, N-H bending (for the secondary amine), and C-H stretches for both aliphatic and aromatic components. |

| Mass Spec | The molecular ion peak (M+) corresponding to the molecular weight is a key feature. Fragmentation patterns can provide further structural information. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-alkylation of a glycine tert-butyl ester with a benzyl halide. Below is a representative experimental protocol.

Protocol: Synthesis via N-Alkylation of tert-Butyl Glycinate (B8599266)

This protocol describes the synthesis of this compound from tert-butyl glycinate and benzyl bromide.

Materials:

-

tert-Butyl glycinate hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of tert-butyl glycinate hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free amine.

-

Add benzyl bromide (1.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Applications in Organic Synthesis

Peptide and Peptidomimetic Synthesis

The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics. The tert-butyl and benzyl groups serve as orthogonal or quasi-orthogonal protecting groups for the carboxyl and amino functionalities, respectively.

-

Boc/Bzl Strategy: In this classic solid-phase peptide synthesis (SPPS) approach, the N-terminal amino acid is protected with a tert-butoxycarbonyl (Boc) group, which is acid-labile. Side chains are often protected with benzyl-based groups.[4] this compound can be seen as a variation of this, where the secondary amine is already benzylated. The tert-butyl ester is stable to the conditions used for Boc removal (e.g., trifluoroacetic acid, TFA) but can be cleaved under stronger acidic conditions, while the N-benzyl group is typically removed by catalytic hydrogenolysis.[2]

-

Peptidomimetics: Peptidomimetics are molecules that mimic the structure and function of peptides but have improved stability and pharmacokinetic properties. This compound serves as a scaffold for creating these non-natural structures.[5] The N-benzyl group introduces conformational constraints and can be a key pharmacophoric element in the final molecule.

Precursor for Bioactive Molecules

This compound is a precursor for a variety of more complex molecules with potential biological activity. While specific, large-scale applications in marketed drugs are not widely documented, its structure is relevant to the synthesis of compounds with potential therapeutic uses. For instance, derivatives have been investigated for their potential as anticancer agents through the inhibition of cyclin-dependent kinases and in neurology due to their potential to modulate central nervous system receptors.[5]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It may cause skin and eye irritation and may be harmful if swallowed or inhaled.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the fields of peptide chemistry and drug discovery. Its dual-functionality as a protected amino acid allows for strategic and controlled manipulations in the construction of complex molecular architectures. The protocols and data presented in this guide are intended to support researchers in the effective utilization of this compound in their synthetic endeavors.

References

The Lynchpin of Controlled Peptide Assembly: A Technical Guide to tert-Butyl Benzylglycinate's Mechanism of Action

For Immediate Release

Shanghai, China – December 15, 2025 – In the intricate world of peptide synthesis, the precise control over reactive functional groups is paramount to achieving the desired peptide sequence. This technical guide delves into the mechanism of action of tert-Butyl benzylglycinate, a conceptual yet practically illustrative building block, highlighting the strategic use of orthogonal protecting groups in the controlled assembly of peptides. This document is intended for researchers, scientists, and drug development professionals engaged in the field of peptide chemistry.

The term "this compound" most accurately describes a glycine (B1666218) residue wherein the N-terminus is protected by a benzyloxycarbonyl (Cbz or Z) group and the C-terminus is protected by a tert-butyl (tBu) ester. This strategic combination of protecting groups allows for selective deprotection and chain elongation, a cornerstone of modern solution-phase and solid-phase peptide synthesis.

The Principle of Orthogonal Protection

The efficacy of using N-Cbz-glycine tert-butyl ester in peptide synthesis hinges on the principle of orthogonal protection. This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. The Cbz group is labile to hydrogenolysis, while the tert-butyl ester is cleaved under acidic conditions. This orthogonality is fundamental to the stepwise construction of peptides, preventing unwanted side reactions and ensuring the correct amino acid sequence.

Mechanism of Action: A Stepwise Approach

The utility of this compound in peptide synthesis can be understood through a three-stage process: protection, coupling, and selective deprotection.

1. Protection of Glycine:

The synthesis of the protected glycine building block involves two key steps:

-

N-terminal Protection: The amino group of glycine is protected with a benzyloxycarbonyl (Cbz) group, typically by reacting glycine with benzyl (B1604629) chloroformate in the presence of a base. This reaction forms a stable carbamate (B1207046) linkage.

-

C-terminal Protection: The carboxylic acid group of N-Cbz-glycine is then esterified with a tert-butyl group. A common method involves the acid-catalyzed addition of N-benzyloxycarbonylglycine to isobutene.

2. Peptide Bond Formation (Coupling):

With both the N-terminus and C-terminus of the glycine molecule protected, the N-Cbz-glycine tert-butyl ester can be utilized in a peptide coupling reaction. In this step, the Cbz-protected amino group of another amino acid is coupled with the deprotected carboxyl group of the growing peptide chain, or vice-versa. The protected glycine can be deprotected at either end to facilitate its incorporation into the peptide sequence. For instance, if the tert-butyl ester is removed, the resulting free carboxylic acid can be activated and coupled with the free amino group of another amino acid.

3. Selective Deprotection and Chain Elongation:

Following the coupling step, the orthogonal nature of the Cbz and tert-butyl protecting groups allows for selective removal and further elongation of the peptide chain.

-

Cbz Group Removal: The Cbz group is typically removed by catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or catalytic transfer hydrogenation (e.g., using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) with a Pd/C catalyst). This regenerates the free amino group, ready for the next coupling reaction, while the tert-butyl ester at the C-terminus remains intact.

-

tert-Butyl Ester Removal: The tert-butyl ester is cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA). This regenerates the free carboxylic acid, which can then be activated for coupling, while the Cbz group on the N-terminus is stable to these conditions.

This ability to selectively deprotect either the N-terminus or the C-terminus is the key to the controlled, stepwise synthesis of peptides.

Quantitative Data

The efficiency of the protection and deprotection steps is critical for the overall yield of the synthesized peptide. The following tables summarize representative quantitative data for the key reactions involved.

| Protection Reaction | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| N-Cbz Protection of Glycine | Benzyl chloroformate, NaOH | Water | 0 | 20-25 min | 86-91 | |

| tert-Butyl Esterification of N-Cbz-Glycine | Isobutene, H₂SO₄ (cat.) | Dioxane | Room Temp. | - | High |

| Deprotection Reaction | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Cbz Deprotection (Catalytic Hydrogenation) | H₂, 10% Pd/C | Methanol | Room Temp. | 2-24 h | High | |

| Cbz Deprotection (Catalytic Transfer Hydrogenation) | NaBH₄, 10% Pd/C | Methanol | Room Temp. | 3-10 min | 93-98 | |

| tert-Butyl Ester Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temp. | 3-5 h | High |

Experimental Protocols

Protocol 1: Synthesis of N-Benzyloxycarbonyl-Glycine (Cbz-Glycine)

-

Dissolve 0.1 mole of glycine in 50 ml of 2 N sodium hydroxide (B78521) in a three-necked flask equipped with a mechanical stirrer and two dropping funnels.

-

Cool the flask in an ice bath.

-

While stirring vigorously, add 0.1 mole of benzyl chloroformate and 25 ml of 4 N sodium hydroxide simultaneously from the dropping funnels over a period of 20-25 minutes.

-

Continue stirring for an additional 10 minutes.

-

Separate the aqueous layer, extract once with ether, and then acidify to Congo red with concentrated hydrochloric acid while cooling in an ice bath.

-

Collect the precipitated Cbz-glycine by filtration, wash with cold water, and dry.

Protocol 2: Synthesis of Glycine tert-Butyl Ester

This protocol describes the synthesis from N-benzyloxycarbonylglycine tert-butyl ester followed by deprotection.

-

Prepare N-benzyloxycarbonylglycine tert-butyl ester by the acid-catalyzed addition of N-benzyloxycarbonylglycine to isobutene.

-

Perform catalytic hydrogenolysis of the resulting N-benzyloxycarbonylglycine tert-butyl ester to remove the Cbz group and yield glycine tert-butyl ester.

Protocol 3: Peptide Coupling using N-Cbz-L-leucyl-glycine-ethylester as an example

-

Mix equimolecular quantities of glycine-ethyl ester and N-Cbz-L-leucine with methoxy (B1213986) acetylene (B1199291) (1.3 mol per mol of glycine ester).

-

Heat the mixture under reflux in a water-bath at 50°C for 3 hours until a homogeneous solution is formed.

-

Cool the solution, add ether, and wash successively with an icy-cold potassium carbonate solution, water, an icy-cold 0.5 N hydrochloric acid solution, and water.

-

Dry the solution over sodium sulphate.

-

Evaporate the ether slowly to crystallize the peptide.

Protocol 4: Deprotection of the Cbz Group via Catalytic Transfer Hydrogenation

-

To a solution of the Cbz-protected amine in methanol, add 10% Pd-C (catalyst) and NaBH₄ (1 equivalent) at room temperature.

-

Stir the reaction for 3-10 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, filter the catalyst and evaporate the solvent to obtain the deprotected amine.

Protocol 5: Deprotection of the tert-Butyl Ester Group

-

Dissolve the tert-butyl ester-protected compound in dichloromethane (DCM).

-

Add a solution of trifluoroacetic acid (TFA) in DCM.

-

Stir the reaction mixture at room temperature for 3 to 5 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The crude product can be purified by precipitation or chromatography.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Synthesis of N-Cbz-Glycine tert-Butyl Ester.

Caption: Peptide coupling using N-Cbz-Glycine.

Caption: Orthogonal deprotection workflow.

Spectroscopic and Synthetic Profile of tert-Butyl Benzylglycinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for tert-butyl benzylglycinate. Due to the limited availability of published experimental spectra for this specific compound, the data presented herein is a combination of predicted values derived from analogous compounds and established principles of spectroscopic interpretation. This document is intended to serve as a valuable resource for the synthesis, identification, and characterization of this compound in a laboratory setting.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally related compounds and known spectroscopic trends.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.25 | Multiplet | 5H | Ar-H |

| ~3.80 | Singlet | 2H | -N-CH₂ -Ph |

| ~3.40 | Singlet | 2H | -N-CH₂ -COO- |

| ~2.50 | Broad Singlet | 1H | NH |

| ~1.45 | Singlet | 9H | -C(CH₃ )₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | C =O (Ester) |

| ~138 | Ar-C (Quaternary) |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~127 | Ar-C H |

| ~81 | -C (CH₃)₃ |

| ~53 | -N-C H₂-Ph |

| ~52 | -N-C H₂-COO- |

| ~28 | -C(C H₃)₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2970, ~2930 | Strong | Aliphatic C-H Stretch |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1495, ~1455 | Medium | Aromatic C=C Stretch |

| ~1150 | Strong | C-O Stretch (Ester) |

| ~740, ~700 | Strong | Aromatic C-H Bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI+)

| m/z | Relative Intensity | Assignment |

| 222.14 | High | [M+H]⁺ |

| 166.10 | Medium | [M+H - C₄H₈]⁺ |

| 91.05 | Very High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via N-alkylation of tert-butyl glycinate (B8599266) with benzyl (B1604629) bromide.

Materials:

-

tert-Butyl glycinate hydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of tert-butyl glycinate hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Prepare a solution of the purified compound (~5-10 mg) in deuterated chloroform (B151607) (CDCl₃, ~0.6 mL).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

Record the IR spectrum of the purified compound using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Apply a small amount of the neat sample directly onto the ATR crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Introduce the solution into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Visualizations

Synthetic Pathway

Caption: Synthetic scheme for this compound.

Spectroscopic Characterization Workflow

Caption: General workflow for spectroscopic characterization.

A Technical Guide to the Solubility of tert-Butyl Benzylglycinate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl benzylglycinate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document establishes an inferred solubility profile based on the compound's structural features and the known solubility of analogous compounds. Furthermore, this guide presents a detailed, standardized experimental protocol for the gravimetric determination of solubility, enabling researchers to generate precise and reliable data. This document is intended to serve as a foundational resource for scientists and professionals engaged in research, development, and formulation activities involving this compound.

Introduction to this compound

This compound is a derivative of the amino acid glycine, featuring a tert-butyl ester protecting group and an N-benzyl group. Its chemical structure significantly influences its physicochemical properties, including its solubility in various organic solvents. An understanding of its solubility is critical for a multitude of applications, including organic synthesis, purification processes such as recrystallization, and formulation development in the pharmaceutical industry.

Chemical Structure:

-

IUPAC Name: tert-butyl 2-(benzylamino)acetate[1]

-

Synonyms: N-benzylglycine tert-butyl ester, tert-Butyl N-benzylglycinate[1][2]

Inferred Solubility Profile

The molecule possesses both non-polar (benzyl and tert-butyl groups) and polar (ester and secondary amine) functionalities. This amphiphilic nature suggests a degree of solubility in a spectrum of organic solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the bulky, non-polar tert-butyl and benzyl (B1604629) groups is expected to confer solubility in non-polar solvents.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran): The ester and amine groups can engage in dipole-dipole interactions, suggesting good solubility in these solvents. For instance, the related compound N-benzylglycine ethyl ester is known to be soluble in dichloromethane.[6]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The nitrogen atom in the secondary amine can act as a hydrogen bond acceptor, and the N-H bond can act as a hydrogen bond donor, suggesting potential solubility in alcohols. The ethyl ester analog, N-benzylglycine ethyl ester, is soluble in ethanol.[6]

-

Aqueous Solubility: The hydrophobic nature of the benzyl and tert-butyl groups is likely to result in limited solubility in water.

It is anticipated that this compound will exhibit good solubility in a range of common organic solvents such as dichloromethane, ethyl acetate, and alcohols. However, empirical determination is necessary for quantitative assessment.

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data for this compound, a standardized experimental methodology is required. The gravimetric method is a robust and widely accepted technique for determining the solubility of a solid in a liquid solvent.

Gravimetric Solubility Determination

This method involves preparing a saturated solution of the solute in a given solvent at a specific temperature, separating the undissolved solid, and then determining the concentration of the solute in the saturated solution by evaporating the solvent and weighing the residue.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once all the solvent has been removed, place the vial in a vacuum desiccator to cool to room temperature and ensure complete dryness.

-

Weigh the vial containing the solid residue.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Mass of dissolved solute (m_solute): (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent (m_solvent): (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

-

Data Presentation

While specific data for this compound is not available, the following table structure is recommended for presenting empirically determined solubility data for clarity and comparative analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 298.15 K

| Solvent | Molar Mass ( g/mol ) | Solubility ( g/100 g solvent) | Solubility (mol/kg solvent) | Mole Fraction (x) |

| Dichloromethane | 84.93 | Data to be determined | Data to be determined | Data to be determined |

| Ethyl Acetate | 88.11 | Data to be determined | Data to be determined | Data to be determined |

| Toluene | 92.14 | Data to be determined | Data to be determined | Data to be determined |

| Methanol | 32.04 | Data to be determined | Data to be determined | Data to be determined |

| Ethanol | 46.07 | Data to be determined | Data to be determined | Data to be determined |

| Hexane | 86.18 | Data to be determined | Data to be determined | Data to be determined |

Experimental Workflow Visualization

The logical flow of the gravimetric solubility determination protocol can be visualized as follows:

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

- 1. Tert-butyl 2-(benzylamino)acetate | C13H19NO2 | CID 11020442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7662-76-2 Cas No. | N-Benzylglycine tert-butyl ester | Apollo [store.apolloscientific.co.uk]

- 3. chemscene.com [chemscene.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Ambeed.com [ambeed.com]

- 6. CAS 6436-90-4: N-Benzylglycine ethyl ester | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide on the Thermal Stability and Degradation of tert-Butyl Benzylglycinate

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl benzylglycinate is an amino acid derivative used in peptide synthesis and as a building block in the development of various pharmaceuticals. Its chemical structure, featuring both a tert-butyl ester and a benzyl (B1604629) group, suggests potential thermal liabilities that are critical to understand for applications in drug synthesis, formulation, and storage. The bulky tert-butyl group is known to be susceptible to thermal elimination, while the benzyl group can also undergo degradation at elevated temperatures. This guide provides a comprehensive overview of the expected thermal stability, potential degradation pathways, and detailed experimental protocols for the analysis of this compound.

Projected Thermal Degradation Pathways

The thermal degradation of this compound is anticipated to proceed primarily through the elimination of the tert-butyl group, a common thermolytic pathway for tert-butyl esters.[1][2] This process typically involves the formation of isobutylene (B52900) and the corresponding carboxylic acid, in this case, N-benzylglycine. At higher temperatures, further degradation of the N-benzylglycine backbone could occur.

A likely degradation mechanism involves a six-membered cyclic transition state, leading to the concerted elimination of isobutylene.

Visualization of Projected Degradation Pathway

Caption: Projected thermolysis of this compound.

Quantitative Data on Thermal Stability

While specific quantitative data for this compound is not available, the following tables provide a template for how experimental results would be presented. The values are illustrative and based on typical thermal analyses of similar compounds.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Expected Value Range | Conditions |

| Onset Decomposition Temp. (Tonset) | 150 - 250 °C | 10 °C/min, Nitrogen |

| Temperature at Max Loss Rate (Tmax) | 180 - 280 °C | 10 °C/min, Nitrogen |

| Mass Loss (%) | ~35-45% (for isobutylene loss) | 10 °C/min, Nitrogen |

| Residue at 600 °C (%) | < 10% | 10 °C/min, Nitrogen |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Parameter | Expected Value Range | Conditions |

| Melting Point (Tm) | To be determined | 10 °C/min, Nitrogen |

| Decomposition Enthalpy (ΔHd) | To be determined | 10 °C/min, Nitrogen |

| Decomposition Peak Temperature (Tpeak) | 190 - 290 °C | 10 °C/min, Nitrogen |

Experimental Protocols

Detailed methodologies for key experiments to determine the thermal stability and degradation products of this compound are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards as per the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 50-100 mL/min to maintain an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the percentage of mass loss at different stages.

Visualization of TGA Experimental Workflow

References

An In-depth Technical Guide to tert-Butyl Benzylglycinate and Related Amino Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of tert-butyl and benzyl (B1604629) esters of amino acids, with a specific focus on the synthesis and properties of this compound. These compounds are crucial intermediates in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of peptidomimetics and other pharmaceuticals. The strategic use of tert-butyl and benzyl protecting groups allows for orthogonal deprotection strategies, which are fundamental in the construction of complex molecular architectures.

Introduction to Amino Acid Esters in Synthesis

In peptide synthesis, the protection of the C-terminal carboxylic acid and the N-terminal amino group is essential to prevent unwanted side reactions and ensure the formation of the correct peptide bond. Amino acid esters serve as key carboxyl-protecting groups.

-

tert-Butyl Esters : These are widely used due to their stability in various reaction conditions, including basic and nucleophilic environments. They are, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). This acid-lability allows for selective deprotection without affecting other protecting groups like the base-labile Fmoc group or the hydrogenolysis-labile Z (Cbz) and benzyl groups.

-

Benzyl Esters : Benzyl esters offer an alternative protection strategy. They are stable to the acidic and basic conditions often used in peptide synthesis but can be selectively removed by catalytic hydrogenolysis. This orthogonality to acid-labile (e.g., tert-butyl) and base-labile (e.g., Fmoc) groups makes them invaluable in complex synthetic routes.

The target molecule of this guide, This compound , incorporates both a tert-butyl ester for carboxyl protection and a benzyl group on the nitrogen atom. This structure makes it a useful building block for N-substituted glycine (B1666218) (peptoid) residues in peptide chains.

Synthesis of Amino Acid Esters

The synthesis of amino acid esters can be broadly categorized into the formation of tert-butyl esters and benzyl esters. A plausible synthetic route to this compound involves a two-step process: first, the synthesis of glycine tert-butyl ester, followed by the N-benzylation of the resulting primary amine.

Synthesis of Glycine tert-Butyl Ester

A common and well-documented method for preparing glycine tert-butyl ester involves a two-step procedure starting from tert-butyl chloroacetate. This method avoids the harsh acidic conditions of direct esterification which can be problematic for some substrates.[1]

Caption: Synthesis of Glycine tert-Butyl Ester via Azidoacetate Intermediate.

Synthesis of Amino Acid Benzyl Esters

The Fischer-Speier esterification is a classical and effective method for preparing amino acid benzyl esters.[2] This reaction involves treating the amino acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH), with azeotropic removal of water to drive the reaction to completion.[2][3]

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of tert-Butyl Benzylglycinate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of tert-butyl benzylglycinate, a class of compounds characterized by a central glycine (B1666218) core with protective tert-butyl and benzyl (B1604629) groups, are emerging as a versatile scaffold in medicinal chemistry. The unique combination of the bulky tert-butyl group, which can enhance metabolic stability and modulate receptor binding, and the benzyl moiety, a common pharmacophore, has led to the exploration of these derivatives for a range of therapeutic applications. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives, with a focus on their antibacterial, anticancer, and antifungal properties. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in the field.

Antibacterial Activity

Recent studies have highlighted the potential of this compound derivatives as a promising class of antibacterial agents. A notable example is the synthesis and evaluation of a series of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives.

Quantitative Data

While specific MIC values from the primary literature require access to the full publication, reports indicate that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

| Derivative Class | Bacterial Strains | Reported Activity |

| tert-Butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamates | Escherichia coli (NRRL B-3704), Micrococcus luteus (NRRL B-4375), Bacillus cereus (NRRL B-3711) | Highly Active[1] |

Experimental Protocol: Microdilution Broth Susceptibility Assay

This method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][4][5]

1. Preparation of Materials:

- Bacterial Strains: E. coli, M. luteus, B. cereus.

- Culture Medium: Mueller-Hinton Broth (MHB).

- Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

- Control Antibiotic: A standard antibiotic with known efficacy against the test strains.

- Equipment: 96-well microtiter plates, multichannel pipette, incubator, spectrophotometer.

2. Inoculum Preparation:

- Aseptically pick several colonies of the test bacterium from an overnight agar (B569324) plate.

- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

- Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.

- Add the standardized bacterial inoculum to each well.

- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

- Incubate the plates at 37°C for 18-24 hours.

4. Data Analysis:

- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow

Caption: Workflow for Microdilution Broth Susceptibility Assay.

Anticancer Activity

The structural features of this compound derivatives make them intriguing candidates for anticancer drug development. The tert-butyl ester group, in particular, can function as a prodrug moiety, improving bioavailability and cellular uptake.

Quantitative Data

Prodrugs of L-γ-methyleneglutamic acid amides bearing a tert-butyl ester have been evaluated for their ability to inhibit the growth of various cancer cell lines.[6][7][8][9]

| Compound Class | Cell Line | IC50 (µM) after 72h |

| L-γ-methyleneglutamic acid amide tert-butyl esters | MCF-7 (Breast) | Varies by derivative |

| SK-BR-3 (Breast) | Varies by derivative | |

| MDA-MB-231 (Breast) | Varies by derivative | |

| BNC3 (Glioblastoma) | Varies by derivative | |

| BNC6 (Glioblastoma) | Varies by derivative | |

| HN30 (Head and Neck) | Varies by derivative | |

| HN31 (Head and Neck) | Varies by derivative |

Experimental Protocol: Cell Proliferation Inhibition Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic and/or cytostatic effects of a compound on cancer cells.[10][11][12][13][14]

1. Cell Culture and Seeding:

- Culture breast cancer cell lines (e.g., MCF-7, SK-BR-3, MDA-MB-231) in appropriate media supplemented with fetal bovine serum.

- Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

- Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

- Prepare serial dilutions of the this compound derivatives in culture medium.

- Replace the existing medium in the wells with the medium containing the test compounds.

- Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

3. Incubation and Assay:

- Incubate the plates for 72 hours.

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

- Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.

4. Data Analysis:

- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Potential Mechanism of Action: Inhibition of Glutamine Metabolism

The anticancer activity of L-γ-methyleneglutamic acid amides is linked to their ability to inhibit glutamine metabolism, a key pathway for cancer cell proliferation.[6][7][8][9]

Antifungal Activity

While direct studies on the antifungal properties of this compound derivatives are limited, the structurally related compound 2,4-di-tert-butylphenol (B135424) has demonstrated significant antifungal effects. This suggests that the tert-butylphenyl moiety could be a valuable component in the design of novel antifungal agents.

Quantitative Data

| Compound | Fungal Strain | EC50 |

| 2,4-di-tert-butylphenol | Ustilaginoidea virens | 0.087 mmol/L[15][16] |

Experimental Protocol: Antifungal Susceptibility Testing of Filamentous Fungi

This protocol is based on standardized methods for determining the antifungal activity against filamentous fungi.[17][18][19][20][21]

1. Inoculum Preparation:

- Grow the fungal strain (e.g., Ustilaginoidea virens) on a suitable agar medium until sporulation occurs.

- Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).

- Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.

2. Assay Procedure:

- Prepare serial dilutions of the test compound in RPMI-1640 medium in 96-well plates.

- Add the prepared fungal inoculum to each well.

- Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 48-72 hours.

3. Data Analysis:

- The endpoint is determined by visual inspection or by using a spectrophotometer to measure the turbidity.

- The Minimum Inhibitory Concentration (MIC) or Effective Concentration (EC50) is determined as the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the control.

Potential Mechanism of Action: Disruption of Fungal Cell Integrity

The antifungal activity of 2,4-di-tert-butylphenol is attributed to its ability to disrupt the cell wall, cell membrane, and cellular redox homeostasis of the fungus, leading to cell death.[15][16]

Potential Signaling Pathways and Mechanisms of Action

The biological activities of tert-butyl containing compounds can be attributed to their influence on various cellular signaling pathways. One well-studied example is the effect of tert-butylhydroquinone (B1681946) (tBHQ) on the Keap1-Nrf2-ARE pathway, a critical regulator of the cellular antioxidant response.

Keap1-Nrf2-ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophilic or oxidative stress, reactive cysteines in Keap1 are modified, leading to a conformational change that prevents Nrf2 ubiquitination. Stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.[22][23][24][25][26] It is plausible that this compound derivatives could modulate this pathway, contributing to their observed biological effects.

Caption: The Keap1-Nrf2-ARE signaling pathway.

Potential Antiviral Activity: An Area for Future Research

Currently, there is a lack of direct evidence for the antiviral activity of this compound derivatives. However, the broader class of N-substituted glycine derivatives, such as peptoids, has shown promise as antiviral agents.[17] Additionally, other nitrogen-containing heterocyclic compounds have been extensively studied for their antiviral properties.[27][28] Given the structural similarities, exploring the antiviral potential of this compound derivatives represents a compelling avenue for future research.

Conclusion

Derivatives of this compound are a promising class of compounds with demonstrated antibacterial and anticancer activities, and potential for antifungal applications. The modular nature of their synthesis allows for extensive structure-activity relationship studies to optimize their potency and selectivity. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these derivatives to fully understand their mechanisms of action. Furthermore, the exploration of their antiviral potential is a logical and exciting next step in unlocking the full therapeutic promise of this versatile chemical scaffold. This technical guide serves as a foundational resource to stimulate and guide further investigation into this important area of drug discovery.

References

- 1. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. youtube.com [youtube.com]

- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. "Synthesis of Tert-Butyl Ester and Ethyl Ester Prodrugs of L-Gamma-Meth" by Tristan D. Tran [egrove.olemiss.edu]

- 10. benchchem.com [benchchem.com]

- 11. Cell Proliferation Inhibition Assay - Creative Proteomics [creative-proteomics.com]

- 12. benchchem.com [benchchem.com]

- 13. stemcell.com [stemcell.com]

- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Antifungal Activity and Action Mechanisms of 2,4-Di- tert-butylphenol against Ustilaginoidea virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. scielo.br [scielo.br]

- 22. journals.physiology.org [journals.physiology.org]

- 23. Validation of the Multiple Sensor Mechanism of the Keap1-Nrf2 System - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Nrf2 Activator, tBHQ, Differentially Affects Early Events Following Stimulation of Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.physiology.org [journals.physiology.org]

- 27. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Dipeptides with tert-Butyl Benzylglycinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of dipeptides utilizing tert-butyl benzylglycinate. This methodology is particularly useful in solution-phase peptide synthesis, offering an alternative to solid-phase techniques and allowing for the synthesis of specific dipeptide fragments that can be incorporated into larger peptide structures. The protocols cover the synthesis of the key starting material, the dipeptide coupling reaction, and the final deprotection steps.

Overview of the Synthetic Strategy

The synthesis of dipeptides using this compound involves a three-stage process. The first stage is the preparation of tert-butyl N-benzylglycinate, a key building block. This is followed by the coupling of an N-terminally protected amino acid (e.g., with a Boc group) to the tert-butyl N-benzylglycinate. The final stage involves the deprotection of the resulting dipeptide to yield the free dipeptide.

Caption: Overall workflow for the synthesis of dipeptides using this compound.

Experimental Protocols

Stage 1: Synthesis of tert-Butyl N-Benzylglycinate

This protocol describes the N-alkylation of tert-butyl glycinate with benzyl bromide.

Materials:

-

tert-Butyl glycinate hydrochloride

-

Benzyl bromide

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIEA)

-

Acetonitrile (B52724) (ACN) or Dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend tert-butyl glycine (B1666218) hydrochloride (1 equivalent) in dry acetonitrile (approximately 10 mL per gram of hydrochloride).

-

Add triethylamine (2.2 equivalents) to the suspension and stir the mixture at room temperature for 15-20 minutes to neutralize the hydrochloride salt.

-

To the resulting mixture, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the triethylammonium (B8662869) bromide salt and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate (B1210297) or dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford pure tert-butyl N-benzylglycinate.

Stage 2: Dipeptide Coupling

This protocol details the coupling of an N-Boc protected amino acid to tert-butyl N-benzylglycinate using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt).

Materials:

-

N-Boc-protected amino acid (e.g., Boc-Alanine-OH)

-

tert-Butyl N-benzylglycinate

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous citric acid solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc-amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

-

Add tert-butyl N-benzylglycinate (1.0 equivalent) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in DCM or DMF dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 1 M citric acid solution, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude N-Boc-dipeptidyl-N-benzylglycinate tert-butyl ester.

-

Purify the product by flash column chromatography if necessary.

Stage 3: Deprotection of the Dipeptide

This protocol describes the simultaneous removal of the N-Boc and C-terminal tert-butyl ester protecting groups using trifluoroacetic acid (TFA).

Materials:

-

N-Boc-dipeptidyl-N-benzylglycinate tert-butyl ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Dissolve the protected dipeptide (1 equivalent) in a mixture of DCM and TFA (typically 1:1 v/v). A common scavenger such as triisopropylsilane (B1312306) (TIS) (5% v/v) can be added to prevent side reactions.

-

Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Add cold diethyl ether to the residue to precipitate the deprotected dipeptide salt.

-

Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum to obtain the final N-benzyl dipeptide as a TFA salt.

Optional: Removal of the N-Benzyl Group

The N-benzyl group can be removed by catalytic hydrogenolysis to yield the free dipeptide.

Materials:

-

N-benzyl dipeptide TFA salt

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (B129727) (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the N-benzyl dipeptide in methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the alcohol solvent.

-

Concentrate the filtrate under reduced pressure to obtain the final deprotected dipeptide.

Data Presentation

The following table summarizes representative yields for each step of the dipeptide synthesis. Actual yields may vary depending on the specific amino acids used and the optimization of reaction conditions.

| Step | Starting Materials | Product | Representative Yield (%) |

| 1. Synthesis of Starting Material | tert-Butyl glycinate HCl, Benzyl bromide | tert-Butyl N-benzylglycinate | 70 - 85 |

| 2. Dipeptide Coupling | N-Boc-Amino Acid, tert-Butyl N-benzylglycinate | N-Boc-Dipeptidyl-N-benzylglycinate tert-Butyl Ester | 80 - 95 |

| 3. Deprotection (Boc & t-Bu) | N-Boc-Dipeptidyl-N-benzylglycinate tert-Butyl Ester | N-Benzyl Dipeptide | >90 |

| 4. Optional Deprotection (N-Benzyl) | N-Benzyl Dipeptide | Final Dipeptide | >95 |

Visualization of the Synthetic Pathway

Caption: Step-by-step synthetic pathway for dipeptide synthesis.

Application of tert-Butyl Benzylglycinate in Solid-Phase Peptide Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and peptoid synthesis, enabling the efficient construction of complex molecular architectures. N-substituted glycine (B1666218) derivatives, such as tert-butyl benzylglycinate, are valuable building blocks for introducing conformational constraints, enhancing proteolytic stability, and modulating the pharmacokinetic properties of peptides and peptidomimetics. This document provides detailed application notes and experimental protocols for the utilization of this compound in SPPS, catering to both Boc/Bzl and Fmoc/tBu strategies.

This compound, with its benzyl (B1604629) group on the nitrogen atom and a tert-butyl ester protecting the carboxylic acid, offers a unique combination of steric bulk and protecting group orthogonality. The benzyl group provides a hydrophobic and rigid element, while the tert-butyl ester is readily cleaved under acidic conditions. This allows for its strategic incorporation into peptide and peptoid sequences to fine-tune their biological activity and therapeutic potential.

Key Applications

-

Synthesis of Peptoids and Peptide-Peptoid Hybrids: this compound is a key monomer for the synthesis of peptoids (N-substituted glycine oligomers), which are resistant to enzymatic degradation. It can be incorporated into peptide sequences to create hybrids with enhanced stability and cell permeability.

-

Introduction of Conformational Constraints: The bulky benzyl group on the glycine nitrogen restricts the conformational freedom of the peptide backbone, which can be advantageous for stabilizing specific secondary structures and improving receptor binding affinity.

-

Modulation of Physicochemical Properties: The hydrophobic nature of the benzyl group can be exploited to enhance the lipophilicity of peptides, potentially improving their membrane permeability and oral bioavailability.

Data Presentation

Table 1: Protecting Group Compatibility and Cleavage Conditions

| Protecting Group | Reagent for Removal | Typical Conditions | Compatibility Notes |

| Boc (tert-butyloxycarbonyl) | Trifluoroacetic acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | Cleaved simultaneously with the tert-butyl ester during final cleavage. |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Piperidine (B6355638) | 20% Piperidine in Dimethylformamide (DMF) | Orthogonal to the acid-labile tert-butyl ester and benzyl group. |

| tert-Butyl (tBu) Ester | Trifluoroacetic acid (TFA) | 95% TFA (in cleavage cocktail) | Cleaved during the final cleavage from the resin. |

| Benzyl (Bzl) | Strong Acid (e.g., HF) or Hydrogenolysis | Anhydrous HF or H₂/Pd-C | Stable to the milder acidic conditions used for Boc removal and the basic conditions for Fmoc removal. |

Experimental Protocols

Protocol 1: Synthesis of N-Fmoc-N-benzylglycine tert-butyl ester

This protocol describes the preparation of the Fmoc-protected building block required for Fmoc/tBu-based SPPS.

Materials:

-

N-Benzylglycine

-

Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

-

Fmoc-Cl

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Protection of the carboxylic acid: To a solution of N-benzylglycine in a suitable solvent, add di-tert-butyl dicarbonate and a mild base. Stir at room temperature until the reaction is complete (monitored by TLC). This step yields N-benzylglycine tert-butyl ester.

-

Fmoc protection of the secondary amine: Dissolve the N-benzylglycine tert-butyl ester in a mixture of DCM and aqueous sodium bicarbonate solution. Add Fmoc-Cl portion-wise while stirring vigorously at 0°C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain pure N-Fmoc-N-benzylglycine tert-butyl ester.

Protocol 2: Incorporation of N-Fmoc-N-benzylglycine tert-butyl ester into a Peptide Chain via Fmoc-SPPS

This protocol outlines the steps for coupling the prepared building block onto a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

N-Fmoc-N-benzylglycine tert-butyl ester

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-